molecular formula C12H2Cl8O3 B099333 Phenol, 2,2'-oxybis(tetrachloro- CAS No. 18632-75-2

Phenol, 2,2'-oxybis(tetrachloro-

Cat. No.: B099333
CAS No.: 18632-75-2
M. Wt: 477.8 g/mol
InChI Key: TUPJYILGMDGWKP-UHFFFAOYSA-N
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Description

The compound "Phenol, 2,2'-oxybis(tetrachloro-)" refers to a bisphenol derivative where two phenol rings are connected by an oxygen bridge (oxybis group), with each aromatic ring substituted by four chlorine atoms. These compounds are often used as biocides, flame retardants, or intermediates in chemical synthesis .

Properties

CAS No.

18632-75-2

Molecular Formula

C12H2Cl8O3

Molecular Weight

477.8 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H2Cl8O3/c13-1-3(15)7(19)11(9(21)5(1)17)23-12-8(20)4(16)2(14)6(18)10(12)22/h21-22H

InChI Key

TUPJYILGMDGWKP-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)O

Other CAS No.

18632-75-2

Synonyms

2,2'-Oxybis(3,4,5,6-tetrachlorophenol)

Origin of Product

United States

Comparison with Similar Compounds

Hexachlorophene (2,2'-Methylenebis(3,4,6-trichlorophenol))

Structural Differences :

  • Bridge : Methylene (-CH₂-) vs. oxybis (-O-) in the target compound.
  • Substituents: Each phenol ring in hexachlorophene has three chlorine atoms (3,4,6-trichloro), whereas the target compound is hypothesized to have four chlorines per ring.

Hazards :

  • Hexachlorophene is neurotoxic and restricted in consumer products due to bioaccumulation risks .

2,3,4,6-Tetrachlorophenol

Structural Differences :

  • Monomeric phenol with four chlorines vs. dimeric structure with an oxygen bridge.

Hazards :

  • Carcinogenic and toxic to aquatic life .

Bis(2,3-epoxypropyl)ether

Structural Differences :

  • Epoxypropyl ether bridge vs. phenolic oxygen bridge.
  • No chlorine substituents.

Hazards :

Difurfuryl Ether (2,2’-[Oxybis(methylene)]bis-furan)

Structural Differences :

  • Furan rings instead of phenol, with methyleneoxy bridges.

Data Table: Key Comparative Metrics

Compound Name Bridge Type Chlorination Molecular Weight (g/mol) CAS Number Primary Use Key Hazards
Hexachlorophene Methylene (-CH₂-) 6 Cl 406.91 70-30-4 Antibacterial agent Neurotoxicity
2,3,4,6-Tetrachlorophenol N/A (monomer) 4 Cl 231.89 58-90-2 Wood preservative Carcinogenicity
Bis(2,3-epoxypropyl)ether Epoxypropyl 0 Cl 178.18 2238-07-5 Epoxy resin additive Irritant
Target Compound (Hypothetical) Oxybis (-O-) 8 Cl ~450 (estimated) Not reported Biocide (inferred) High bioaccumulation risk

Research Findings and Implications

  • Bridge Influence : Oxygen-bridged compounds (e.g., difurfuryl ether ) generally exhibit lower thermal stability than methylene-bridged analogs (e.g., hexachlorophene) due to weaker C-O bonds.
  • Chlorination Effects: Increased chlorination correlates with higher persistence in the environment but also greater toxicity risks, as seen in tetrachlorophenols .
  • Synthetic Challenges : Introducing four chlorine atoms per ring in the target compound may require harsh reaction conditions, similar to those used in hexachlorophene synthesis .

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